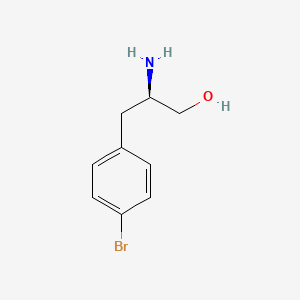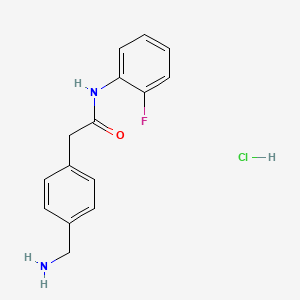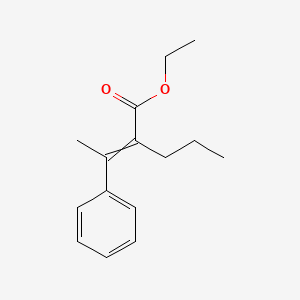![molecular formula C15H20Si B12519824 Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane CAS No. 819871-77-7](/img/structure/B12519824.png)
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with an ethynyl group and a 2-methylprop-1-en-1-yl group. The molecular formula of this compound is C14H20Si, and it is commonly used in various fields such as organic synthesis, material science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-methylprop-1-en-1-yl)phenylacetylene and trimethylchlorosilane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, such as Pd(PPh3)4, and copper(I) iodide. These catalysts help in the coupling of the acetylene and silane groups.
Purification: The crude product is purified using column chromatography or vacuum distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trimethylsilyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as silicone polymers and coatings, due to its unique structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: The compound is used in biological research to study the interactions between organosilicon compounds and biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and as a surface treatment agent to enhance the properties of materials.
Mécanisme D'action
The mechanism of action of Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and stability to the compound, allowing it to interact with various substrates and catalysts. The ethynyl group provides a site for further functionalization and reactivity. The compound can participate in various chemical reactions, such as cross-coupling and polymerization, by forming intermediates that facilitate the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 2-methylprop-1-en-1-yl groups.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the phenyl and 2-methylprop-1-en-1-yl groups.
Trimethyl(2-methylprop-1-en-1-yl)silane: Contains the 2-methylprop-1-en-1-yl group but lacks the phenyl and ethynyl groups.
Uniqueness
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is unique due to the combination of its structural features, which provide distinct reactivity and versatility. The presence of both the ethynyl and 2-methylprop-1-en-1-yl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
819871-77-7 |
|---|---|
Formule moléculaire |
C15H20Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(2-methylprop-1-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H20Si/c1-13(2)12-15-9-7-6-8-14(15)10-11-16(3,4)5/h6-9,12H,1-5H3 |
Clé InChI |
KWSMSZDTFHGGRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1C#C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)


![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)

![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)

![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)


![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
